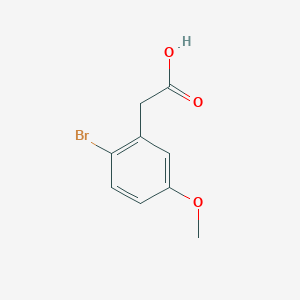

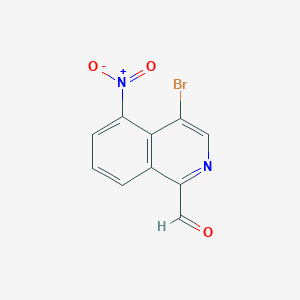

4-溴-5-硝基异喹啉-1-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a compound that is likely to be of interest due to its potential as an intermediate in the synthesis of various functionalized isoquinoline derivatives. While the provided papers do not directly discuss this compound, they do provide insights into related bromo- and nitro-substituted isoquinolines and their synthesis, which can be informative for understanding the chemistry of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde.

Synthesis Analysis

The synthesis of related compounds, such as 4-bromo-1,2-dihydroisoquinolines, has been achieved using 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles as starting materials. A key intermediate in this process is a bromonium ylide, which is formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene in the presence of a rhodium catalyst . Another synthesis approach for bromo-substituted quinolines involves a modified Conrad-Limpach procedure, which was used to synthesize 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid from 2,6-dibromo-4-nitroaniline . These methods could potentially be adapted for the synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde.

Molecular Structure Analysis

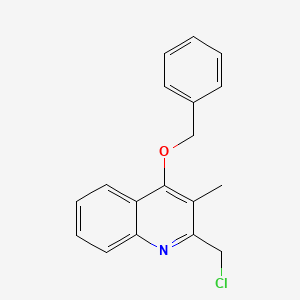

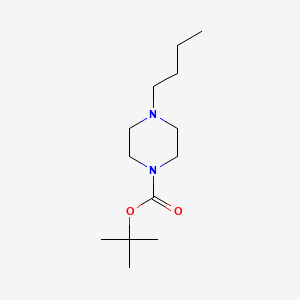

The molecular structure of bromo- and nitro-substituted isoquinolines is characterized by the presence of bromine and nitro groups attached to the isoquinoline ring system. These substituents can significantly influence the electronic properties of the molecule and its reactivity. The exact position of these groups on the isoquinoline ring can lead to different reactivity patterns and interactions with other chemical species .

Chemical Reactions Analysis

Bromo-substituted isoquinolines can participate in various chemical reactions, including intramolecular nucleophilic attacks to form cyclic intermediates, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines . The presence of a nitro group can also enable novel cyclization reactions, as demonstrated by the reaction of 4-nitroquinoline 1-oxide with enamines of isobutyraldehyde, leading to the formation of pyrrolidoquinoline oxides . These reactions highlight the potential of bromo- and nitro-substituted isoquinolines to undergo complex transformations, which could be relevant for the chemical behavior of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and nitro-substituted isoquinolines are influenced by their functional groups. For example, the presence of a bromine atom can increase the molecular weight and impact the solubility of the compound. Nitro groups are electron-withdrawing and can affect the acidity and basicity of the molecule. Additionally, the photolabile nature of brominated hydroxyquinoline has been exploited for its use as a photolabile protecting group, indicating that bromo-substituted isoquinolines can have unique photochemical properties . These properties are important to consider when studying the behavior of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde in various environments and reactions.

科学研究应用

合成和化学反应性

4-溴-5-硝基异喹啉-1-甲醛参与了多种化学反应和合成过程。例如,Iddon 等人 (1995) 在咪唑-2(和-5)-甲醛和咪唑并[1,2-b]异喹啉衍生物的合成中使用了它,表明了它在生成复杂有机化合物中的效用 (Iddon, Petersen, Becher, & Christensen, 1995)。同样,Rey 等人 (1985) 已在 8-取代的 2-甲基-1,2,3,4-四氢异喹啉的合成中使用了该化合物,证明了它在生产异喹啉衍生物中的作用 (Rey, Vergnani, & Dreiding, 1985)。

催化和反应机理

Cho 和 Patel (2006) 报道了在钯催化的异喹啉合成路线中使用 4-溴-5-硝基异喹啉-1-甲醛,展示了它在催化剂驱动的合成过程中的应用 (Cho & Patel, 2006)。Voskressensky 等人 (2010) 还说明了它在生成吡咯并[2,1-a]异喹啉中的用途,进一步强调了它在有机合成中的多功能性 (Voskressensky et al., 2010)。

生物医学研究应用

在生物医学研究领域,Liu 等人 (1995) 探索了各种异喹啉-1-甲醛硫代氨基甲腙衍生物(包括 4-溴-5-硝基异喹啉-1-甲醛)的合成,以评估其抗肿瘤活性 (Liu, Lin, Penketh, & Sartorelli, 1995)。此外,Sunderland 等人 (2011) 研究了它在异喹啉-1-酮合成中的用途,并发现了一种有效的聚(ADP-核糖)聚合酶-2 (PARP-2) 抑制剂,突出了其在药物发现中的潜力 (Sunderland et al., 2011)。

多种化学应用

此外,Bałczewski 等人 (1990) 证明了它在由 6,7-二甲氧基-1-甲基异喹啉合成阿普他胺中的作用,表明了它在创建复杂化学结构中的应用 (Bałczewski, Mallon, Street, & Joule, 1990)。杨根生 (2008) 也在各种异喹啉衍生物的合成中使用了它,展示了它在化学合成中的多功能性 (Yang Gen-sheng, 2008)。

属性

IUPAC Name |

4-bromo-5-nitroisoquinoline-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O3/c11-7-4-12-8(5-14)6-2-1-3-9(10(6)7)13(15)16/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKDPNLVFWNCAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445839 |

Source

|

| Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde | |

CAS RN |

171880-56-1 |

Source

|

| Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)